Cgmp

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Second Messenger Function

- cGMP acts as a second messenger within cells. Signalling molecules like hormones bind to cell surface receptors, triggering the production of cGMP inside the cell. cGMP then relays signals to various cellular components, influencing physiological processes Wikipedia: Cyclic guanosine monophosphate: .

Regulation of Diverse Cellular Functions

- Research explores cGMP's role in regulating numerous cellular functions, including:

- Smooth muscle relaxation, which is important for blood vessel dilation and blood pressure regulation National Institutes of Health: Biochemistry, Cyclic GMP:

- Vision processes in the retina National Institutes of Health: Biochemistry, Cyclic GMP:

- Regulation of ion channels, which control the flow of charged particles across cell membranes National Institutes of Health: Biochemistry, Cyclic GMP:

Potential Therapeutic Target

- Due to its involvement in various physiological processes, cGMP is a potential target for therapeutic drugs. Researchers are investigating how manipulating cGMP levels might offer treatment for conditions like cardiovascular diseases, erectile dysfunction, and certain neurological disorders National Institutes of Health: Biochemistry, Cyclic GMP: .

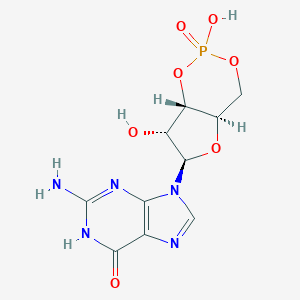

Cyclic guanosine monophosphate is a cyclic nucleotide derived from guanosine triphosphate. It plays a crucial role as a second messenger in various biological processes, similar to cyclic adenosine monophosphate. The chemical formula of cyclic guanosine monophosphate is , and it is classified as a cyclic purine nucleotide, specifically a 3',5'-cyclic purine nucleotide. This compound has significant regulatory functions within cells, particularly in response to hormonal signals such as acetylcholine and insulin .

cGMP's primary function lies in its ability to activate specific protein kinases known as cGMP-dependent protein kinases (PKG) [, ]. Upon binding to cGMP, PKG undergoes a conformational change, enabling it to phosphorylate various target proteins. These phosphorylation events trigger downstream cellular responses, including:

Smooth muscle relaxation: In blood vessel walls, cGMP-PKG signaling leads to relaxation of smooth muscle cells, causing vasodilation and increased blood flow []. This mechanism is crucial for medications like nitroglycerin, which work by increasing NO production and subsequent cGMP synthesis, leading to vasodilation and relief of chest pain (angina).

Other functions: cGMP also plays a role in regulating functions like platelet aggregation, intestinal secretion, vision, and learning and memory, though the exact mechanisms may vary [].

Physical and Chemical Properties

Data on the specific physical and chemical properties of cGMP is limited due to its instability in aqueous solutions []. However, some general properties include:

Cyclic guanosine monophosphate is synthesized from guanosine triphosphate through the action of guanylate cyclase, an enzyme that catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate. This reaction can be stimulated by various factors, including nitric oxide and peptide hormones like atrial natriuretic factor. The degradation of cyclic guanosine monophosphate is primarily mediated by phosphodiesterases, which hydrolyze it into guanosine monophosphate .

Cyclic guanosine monophosphate serves multiple biological functions:

- Smooth Muscle Relaxation: It promotes vasodilation by relaxing vascular smooth muscle tissues.

- Neurotransmitter Release: In the nervous system, it regulates neurotransmitter release at presynaptic terminals.

- Cellular Signaling: It modulates ion channel conductance and participates in cellular apoptosis and glycogenolysis .

- Developmental Processes: Cyclic guanosine monophosphate influences neuronal development by mediating responses to guidance cues during embryonic development .

The synthesis of cyclic guanosine monophosphate can occur through several pathways:

- Enzymatic Synthesis:

- Guanylate Cyclase Activation: Membrane-bound or soluble guanylate cyclase converts guanosine triphosphate to cyclic guanosine monophosphate in response to nitric oxide or specific hormones.

- Chemical Synthesis:

- Laboratory methods often involve the cyclization of guanosine derivatives under acidic or basic conditions.

- Biological Synthesis:

Cyclic guanosine monophosphate has diverse applications in both research and clinical settings:

- Vasodilators: Compounds that increase cyclic guanosine monophosphate levels are used in treating conditions like hypertension and heart failure.

- Neuroscience Research: Its role in neurotransmitter release makes it a target for studies on synaptic plasticity and memory.

- Cancer Research: Cyclic guanosine monophosphate signaling pathways are investigated for their potential roles in tumor biology and therapy .

Cyclic guanosine monophosphate interacts with various proteins and signaling pathways:

- Protein Kinase G Activation: Cyclic guanosine monophosphate binds to Protein Kinase G, activating it to phosphorylate specific substrates involved in smooth muscle relaxation and other cellular responses.

- Cross-talk with Other Signaling Pathways: It has been shown to interact with pathways involving cyclic adenosine monophosphate, calcium signaling, and various growth factors .

Cyclic guanosine monophosphate shares similarities with other cyclic nucleotides but possesses unique characteristics:

| Compound Name | Structure Type | Primary Functions |

|---|---|---|

| Cyclic adenosine monophosphate | Cyclic nucleotide | Mediates signaling related to energy metabolism |

| Cyclic guanosine adenosine monophosphate | Cyclic dinucleotide | Involved in immune response and signaling |

| 8-Bromoguanosine 3',5'-cyclic monophosphate | Modified cyclic nucleotide | Used in research for studying signal transduction |

Cyclic adenosine monophosphate primarily regulates metabolic processes, while cyclic guanosine adenosine monophosphate is crucial for immune signaling. The unique role of cyclic guanosine monophosphate in smooth muscle relaxation differentiates it from its counterparts .

The study of cyclic nucleotides began in the 1950s with the identification of cyclic adenosine monophosphate (cAMP) by Earl Sutherland, who later received the 1971 Nobel Prize in Physiology or Medicine for his work on hormonal signaling. While cAMP research flourished, cGMP remained enigmatic until its synthesis in 1960. Early investigations revealed its presence in rabbit urine, confirming its endogenous production. The 1980s marked a turning point with two seminal discoveries: atrial natriuretic peptide (ANP) was shown to activate particulate guanylyl cyclase (pGC), synthesizing cGMP, and nitric oxide (NO) was identified as the endogenous activator of soluble guanylyl cyclase (sGC), linking cGMP to vasodilation. These findings, coupled with the 1998 Nobel Prize awarded for elucidating the NO-cGMP pathway, solidified cGMP’s status as a central mediator of cellular communication.

Chemical Classification and Definition

cGMP is a cyclic nucleotide derived from guanosine triphosphate (GTP) via enzymatic catalysis by guanylyl cyclases. Its molecular formula, $$ \text{C}{10}\text{H}{12}\text{N}5\text{O}7\text{P} $$, features a ribose sugar, a guanine base, and a cyclic phosphate group bridging the 3′- and 5′-hydroxyl positions. This structure distinguishes it from linear GTP and confers stability against hydrolysis by nonspecific phosphatases. Degradation occurs via phosphodiesterases (PDEs), which cleave the cyclic bond to yield 5′-GMP.

Table 1: Structural Properties of cGMP

| Property | Detail |

|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}{12}\text{N}5\text{O}7\text{P} $$ |

| Molecular Weight | 345.21 g/mol |

| Cyclic Bond | 3′,5′-phosphodiester |

| Synthesis Enzyme | Guanylyl cyclase (GC) |

| Degradation Enzyme | Phosphodiesterase (PDE1–6) |

Evolutionary Significance

cGMP signaling is evolutionarily conserved, with homologs identified in bacteria, plants, and animals. In prokaryotes, such as Xanthomonas campestris, cGMP regulates virulence and biofilm formation via a cascade involving cyclic diguanylate monophosphate (c-di-GMP). Eukaryotes employ cGMP in diverse processes:

- Invertebrates: The foraging gene in Drosophila melanogaster, encoding cGMP-dependent protein kinase (PKG), modulates feeding behavior and locomotion.

- Plants: cGMP mediates stress responses, including stomatal closure during drought, though its synthesis machinery remains distinct from mammalian systems.

- Mammals: cGMP underpins phototransduction in retinal cells and smooth muscle relaxation in the cardiovascular system.

This conservation underscores cGMP’s fundamental role in adapting to environmental stimuli, with PKG orthologs sharing >60% sequence similarity across species.

Research Milestones in cGMP Investigation

Key breakthroughs have shaped our understanding of cGMP:

- 1963: Isolation of cGMP from mammalian urine confirmed its biological origin.

- 1969: Identification of guanylyl cyclase activity, distinguishing particulate and soluble isoforms.

- 1980s: Discovery of NO as an sGC activator and ANP’s role in pGC activation.

- 1998: Nobel Prize awarded for elucidating NO’s signaling role via cGMP.

- 2003: First International Conference on cGMP highlighted its therapeutic potential.

- 2010s: Structural resolution of cGMP-binding domains in PKG revealed mechanisms of cyclic nucleotide specificity.

Recent advances include the discovery of bacterial cGMP synthases, such as Vibrio cholerae’s cGAS-like enzyme, which triggers antiviral defenses via cGAMP.

Cyclic guanosine monophosphate synthesis is catalyzed by a family of guanylate cyclase enzymes that convert guanosine triphosphate to cyclic guanosine monophosphate and pyrophosphate [1]. These enzymes are classified into two major categories based on their cellular localization and structural characteristics: soluble guanylate cyclase and particulate guanylate cyclase [2] [3]. The guanylate cyclase enzyme family consists of seven distinct members in mammals, each with specific tissue distribution patterns and regulatory mechanisms [4].

The catalytic mechanism involves the cyclization of guanosine triphosphate through the formation of a phosphodiester bond between the 3' hydroxyl group and the 5' phosphate group, releasing pyrophosphate as a byproduct [1]. This reaction requires magnesium or manganese as cofactors and proceeds through a two-metal-ion mechanism similar to other nucleotide cyclases [4]. The enzyme activity is tightly regulated through multiple mechanisms including allosteric regulation, post-translational modifications, and compartmentalization within cellular microdomains [5].

Soluble Guanylate Cyclase

Soluble guanylate cyclase represents the primary receptor for nitric oxide in mammalian cells and exists as a heterodimeric enzyme composed of one alpha and one beta subunit [6] [7]. The enzyme is classified as soluble due to its predominantly cytosolic localization, although recent studies have demonstrated that certain isoforms can associate with cellular membranes [8]. Two major isoforms exist: the α1β1 heterodimer, which is the most abundant and widely distributed form, and the α2β1 heterodimer, which shows more restricted tissue expression primarily in kidney and liver [9].

The structural organization of soluble guanylate cyclase consists of four distinct domains per subunit: the amino-terminal heme-nitric oxide and oxygen binding domain, the Per-Arnt-Sim domain, the coiled-coil domain, and the carboxy-terminal catalytic domain [10] [7]. The beta subunit contains a prosthetic heme group with a proximal histidine ligand located in the heme-nitric oxide and oxygen binding domain, which serves as the binding site for nitric oxide [6]. The heme group exists in the ferrous state under physiological conditions, enabling nitric oxide binding and subsequent enzyme activation [7].

Nitric oxide binding to the heme group induces conformational changes that propagate through the enzyme structure, resulting in a several-hundred-fold increase in catalytic activity [10] [11]. The activation mechanism involves the binding of nitric oxide to the iron center of the heme group, which causes the proximal histidine ligand to dissociate and triggers structural rearrangements in the sensor module [7]. These conformational changes are transmitted through the transducer module to the catalytic domain, where they promote the formation of an active enzyme conformation capable of efficient cyclic guanosine monophosphate synthesis [7].

The enzyme exhibits complex regulation mechanisms beyond nitric oxide activation. Soluble guanylate cyclase activity can be modulated by the oxidation state of the heme group, with the ferric form being catalytically inactive [12] [13]. Chronic exposure to elevated nitric oxide levels leads to enzyme desensitization through heme oxidation and eventual degradation of the holoenzyme, while preserving the heme-free apoenzyme form [12]. This feedback mechanism provides a self-limiting response to prolonged nitric oxide exposure and represents an important regulatory pathway in pathological conditions characterized by oxidative stress [12].

Particulate Guanylate Cyclase

Particulate guanylate cyclase enzymes are single transmembrane-spanning receptors that contain intrinsic guanylate cyclase activity in their intracellular domains [14] [15]. Five distinct particulate guanylate cyclase subtypes have been identified in mammals: guanylate cyclase A, guanylate cyclase B, guanylate cyclase C, guanylate cyclase E, and guanylate cyclase F [4]. These receptors share a common structural organization consisting of an extracellular ligand-binding domain, a single transmembrane helix, an intracellular protein kinase-like homology domain, and a carboxy-terminal guanylate cyclase catalytic domain [15] [4].

Guanylate cyclase A serves as the receptor for atrial natriuretic peptide and B-type natriuretic peptide, playing crucial roles in cardiovascular and renal homeostasis [16] [15]. The receptor exists as a homodimer and undergoes ligand-induced conformational changes that activate the intracellular guanylate cyclase domain [15]. The extracellular domain contains a chloride-binding site that modulates receptor sensitivity to natriuretic peptides, providing a mechanism for fine-tuning receptor responsiveness based on chloride concentrations [15]. The protein kinase-like homology domain contains multiple phosphorylation sites that are essential for receptor activation and prevent desensitization [14] [4].

Guanylate cyclase B functions as the receptor for C-type natriuretic peptide and is predominantly expressed in bone, cartilage, ovary, and brain tissues [17] [18]. This receptor plays critical roles in endochondral bone formation, oocyte meiotic arrest, and neurological signaling [17]. The activation mechanism involves C-type natriuretic peptide binding to the extracellular domain, which induces conformational changes that are transmitted across the membrane to activate the intracellular guanylate cyclase domain [17].

Guanylate cyclase C is activated by the intestinal hormones uroguanylin and guanylin, as well as by bacterial heat-stable enterotoxins [4]. This receptor is primarily expressed in intestinal epithelial cells and kidney, where it regulates fluid and electrolyte secretion [4]. The receptor represents an important therapeutic target for the treatment of chronic constipation and irritable bowel syndrome [14].

The retinal guanylate cyclases, guanylate cyclase E and guanylate cyclase F, are unique among particulate guanylate cyclases in that they are not activated by extracellular ligands but rather by intracellular calcium-binding proteins called guanylyl cyclase activating proteins [4]. These enzymes are essential for visual phototransduction and are regulated by calcium-dependent mechanisms that provide negative feedback during light adaptation [4].

Nitric Oxide-Dependent Cyclic Guanosine Monophosphate Production

Nitric oxide-dependent cyclic guanosine monophosphate production represents the predominant pathway for cyclic guanosine monophosphate synthesis in vascular and neural tissues [19] [20]. Nitric oxide is synthesized from L-arginine by nitric oxide synthase enzymes, which exist in three distinct isoforms: endothelial nitric oxide synthase, neuronal nitric oxide synthase, and inducible nitric oxide synthase [20] [21]. Each isoform exhibits distinct regulatory properties and tissue distribution patterns, contributing to the spatial and temporal control of nitric oxide availability for soluble guanylate cyclase activation [20].

Endothelial nitric oxide synthase is constitutively expressed in vascular endothelial cells and is activated by calcium-calmodulin-dependent mechanisms in response to various stimuli including shear stress, acetylcholine, bradykinin, and other vasoactive substances [20] [21]. The enzyme requires several cofactors including tetrahydrobiopterin, flavin adenine nucleotides, and nicotinamide adenine dinucleotide phosphate for optimal activity [21]. Under physiological conditions, endothelial nitric oxide synthase produces nitric oxide in a regulated manner that maintains basal vascular tone and prevents inappropriate platelet activation [20].

The nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate signaling pathway operates through several key steps. Following its synthesis, nitric oxide rapidly diffuses across cell membranes due to its lipophilic nature and small molecular size [20]. Upon reaching target cells, nitric oxide binds to the heme group in the beta subunit of soluble guanylate cyclase, forming a nitric oxide-iron complex that triggers enzyme activation [10] [7]. The activated enzyme converts guanosine triphosphate to cyclic guanosine monophosphate with kinetics that allow for rapid signal transduction [7].

The sensitivity of soluble guanylate cyclase to nitric oxide is remarkably high, with half-maximal activation occurring at nitric oxide concentrations in the nanomolar range [22]. This exquisite sensitivity allows cells to respond to physiologically relevant nitric oxide concentrations while avoiding the cytotoxic effects associated with higher nitric oxide levels [22]. The enzyme-nitric oxide complex exhibits positive cooperativity, meaning that partial nitric oxide binding enhances the affinity for additional nitric oxide molecules, thereby amplifying the cellular response [7].

Regulation of nitric oxide-dependent cyclic guanosine monophosphate production occurs at multiple levels. Nitric oxide synthase activity is controlled through transcriptional regulation, post-translational modifications including phosphorylation and protein-protein interactions, and cofactor availability [20]. Soluble guanylate cyclase activity is modulated by the oxidation state of the heme cofactor, with oxidative stress leading to enzyme inactivation through heme oxidation or loss [12] [13]. Additionally, chronic nitric oxide exposure can lead to enzyme desensitization through feedback mechanisms that reduce enzyme expression and activity [12].

Natriuretic Peptide-Mediated Cyclic Guanosine Monophosphate Generation

Natriuretic peptide-mediated cyclic guanosine monophosphate generation constitutes a critical regulatory system for cardiovascular and renal homeostasis [16] [18]. The natriuretic peptide family consists of three primary members: atrial natriuretic peptide, B-type natriuretic peptide, and C-type natriuretic peptide, each with distinct tissue expression patterns and physiological functions [16] [23]. These peptides are synthesized as larger precursor molecules that undergo proteolytic processing to generate the mature, biologically active forms [23].

Atrial natriuretic peptide is primarily synthesized and secreted by cardiac atrial myocytes in response to volume expansion and increased atrial pressure [16] [18]. The peptide binds to guanylate cyclase A receptors in target tissues, particularly the kidney, where it promotes natriuresis and diuresis through cyclic guanosine monophosphate-mediated mechanisms [18]. B-type natriuretic peptide is produced by ventricular myocytes and shares many functional properties with atrial natriuretic peptide, including activation of guanylate cyclase A and promotion of sodium and water excretion [16] [18].

C-type natriuretic peptide exhibits a distinct expression pattern and functional profile compared to atrial natriuretic peptide and B-type natriuretic peptide [17]. This peptide is produced by various tissues including endothelial cells, brain, and bone, and selectively activates guanylate cyclase B receptors [17]. C-type natriuretic peptide plays important roles in endochondral bone formation, where it promotes chondrocyte proliferation and differentiation, and in ovarian function, where it maintains oocyte meiotic arrest [17] [18].

The mechanism of natriuretic peptide-induced cyclic guanosine monophosphate generation involves specific peptide-receptor interactions that trigger conformational changes in the receptor structure [15]. Natriuretic peptide binding to the extracellular domain of particulate guanylate cyclases induces a rotation mechanism in the juxtamembrane region that is transmitted across the membrane to activate the intracellular guanylate cyclase domain [15]. This activation mechanism requires receptor dimerization and is enhanced by adenosine triphosphate binding to the protein kinase-like homology domain [15] [4].

The clearance receptor, also known as natriuretic peptide receptor C, plays a crucial role in regulating natriuretic peptide-mediated cyclic guanosine monophosphate generation through multiple mechanisms [16] [24]. This receptor lacks intrinsic guanylate cyclase activity but can bind all three natriuretic peptides with high affinity [24]. The clearance receptor removes natriuretic peptides from the circulation through receptor-mediated endocytosis and degradation, thereby limiting their bioavailability for activation of guanylate cyclase-containing receptors [16] [24]. Additionally, recent studies have revealed that the clearance receptor can form heterodimeric complexes with guanylate cyclase A and guanylate cyclase B, preventing the formation of functional homodimers and suppressing cyclic guanosine monophosphate production [16] [24].

Regulation of Cyclic Guanosine Monophosphate Synthesis

The regulation of cyclic guanosine monophosphate synthesis involves complex mechanisms that operate at transcriptional, post-translational, and allosteric levels to ensure appropriate cellular responses to physiological stimuli [14] [4]. Phosphorylation-dependent regulation represents a critical mechanism for controlling particulate guanylate cyclase activity, with multiple serine and threonine residues in the protein kinase-like homology domain serving as regulatory phosphorylation sites [14] [4]. These phosphorylation events are essential for receptor activation and prevent desensitization during sustained ligand exposure [14].

The phosphorylation state of particulate guanylate cyclases is dynamically regulated by the balance between protein kinase and protein phosphatase activities [14]. Protein kinases that have been implicated in guanylate cyclase phosphorylation include protein kinase A, protein kinase C, and calcium-calmodulin-dependent protein kinases [14]. Conversely, protein phosphatases including protein phosphatase 1, protein phosphatase 2A, and calcineurin can dephosphorylate these receptors, leading to reduced cyclic guanosine monophosphate synthesis [14]. The specific kinases and phosphatases involved vary among different cell types and physiological conditions, providing tissue-specific regulation of receptor activity [14].

Adenosine triphosphate binding to the protein kinase-like homology domain represents another important regulatory mechanism for particulate guanylate cyclases [4] [15]. Although these domains lack protein kinase activity, they retain the ability to bind adenosine triphosphate, which enhances receptor sensitivity to ligand activation [4]. The adenosine triphosphate binding site participates in transmitting conformational changes from the extracellular ligand-binding domain to the intracellular guanylate cyclase domain [15].

Calcium-dependent regulation is particularly important for the retinal guanylate cyclases, which are controlled by guanylyl cyclase activating proteins [4]. These small calcium-binding proteins undergo conformational changes in response to calcium concentration fluctuations, with low calcium levels promoting guanylate cyclase activation and high calcium levels causing enzyme inhibition [4]. This mechanism provides negative feedback regulation during visual adaptation, allowing photoreceptors to adjust their sensitivity to ambient light levels [4].

Oxidative stress represents a significant regulatory factor for soluble guanylate cyclase activity [12] [13]. The heme cofactor in soluble guanylate cyclase is susceptible to oxidation by reactive oxygen species, leading to the formation of an inactive ferric form or complete heme loss [13]. This oxidative inactivation provides a mechanism for downregulating nitric oxide-cyclic guanosine monophosphate signaling under conditions of oxidative stress [12]. Interestingly, the heme-free form of soluble guanylate cyclase can be reactivated by specific pharmacological agents, suggesting potential therapeutic applications [13].

Compartmentalization and subcellular localization represent additional mechanisms for regulating cyclic guanosine monophosphate synthesis [5]. Guanylate cyclases, phosphodiesterases, and downstream effector proteins are often co-localized within specific cellular microdomains, creating spatially restricted signaling environments [5]. This compartmentalization allows for precise control of cyclic guanosine monophosphate levels and prevents cross-talk between different signaling pathways [5].

Tissue-Specific Variations in Cyclic Guanosine Monophosphate Production

Tissue-specific variations in cyclic guanosine monophosphate production arise from differential expression patterns of guanylate cyclase isoforms, distinct regulatory mechanisms, and unique cellular microenvironments [5] [18]. These variations reflect the diverse physiological functions of cyclic guanosine monophosphate signaling in different organ systems and contribute to the specificity of cellular responses to various stimuli [18].

Cardiovascular tissues exhibit pronounced differences in cyclic guanosine monophosphate production patterns [19] [25]. Vascular smooth muscle cells predominantly express soluble guanylate cyclase α1β1 heterodimers and respond primarily to nitric oxide-dependent stimulation [25]. These cells maintain relatively low basal cyclic guanosine monophosphate levels but can rapidly increase production in response to endothelial nitric oxide release [25]. Cardiac myocytes express both soluble guanylate cyclase and particulate guanylate cyclase A, allowing them to respond to both nitric oxide and natriuretic peptides [25]. The dual expression pattern enables complex regulation of cardiac function through multiple signaling pathways [25].

Renal tissues demonstrate particularly complex cyclic guanosine monophosphate production patterns due to the expression of multiple guanylate cyclase isoforms with distinct functional roles [15] [18]. The collecting duct expresses both guanylate cyclase A and guanylate cyclase B, which are differentially localized to apical and basolateral membrane domains [15]. This polarized expression pattern allows for precise regulation of sodium and water transport in response to natriuretic peptides [15]. The glomerulus and proximal tubule express different combinations of guanylate cyclase isoforms, contributing to the complex regulation of renal function [18].

Retinal tissues exhibit unique cyclic guanosine monophosphate production characteristics due to the specialized requirements of visual phototransduction [4]. Photoreceptor cells express exceptionally high levels of retinal guanylate cyclases and maintain cyclic guanosine monophosphate concentrations that are 10-100 fold higher than those found in other cell types [4]. The high cyclase activity is necessary to rapidly restore cyclic guanosine monophosphate levels following light-induced hydrolysis by phosphodiesterase 6 [26]. Cone photoreceptors exhibit 5-10 fold higher cyclic guanosine monophosphate synthesis rates compared to rod photoreceptors, reflecting their distinct functional requirements for daylight vision [1].

Skeletal tissues demonstrate specialized cyclic guanosine monophosphate production patterns related to growth and development [17]. Chondrocytes and osteoblasts express high levels of guanylate cyclase B, which responds to C-type natriuretic peptide stimulation [17]. This signaling pathway is essential for endochondral bone formation and growth plate function [17]. Mutations affecting guanylate cyclase B or C-type natriuretic peptide signaling result in skeletal dysplasias and growth disorders, highlighting the importance of tissue-specific cyclic guanosine monophosphate production in bone development [17].

Reproductive tissues exhibit specialized regulatory mechanisms for cyclic guanosine monophosphate production that are critical for normal reproductive function [17]. Ovarian follicles express guanylate cyclase B in granulosa cells, where C-type natriuretic peptide-induced cyclic guanosine monophosphate production maintains oocyte meiotic arrest [17]. Luteinizing hormone signaling leads to rapid dephosphorylation and inactivation of guanylate cyclase B, allowing meiotic resumption and ovulation [14]. This mechanism demonstrates how tissue-specific regulation of guanylate cyclase activity can control major physiological processes [14].

Gastrointestinal tissues show unique cyclic guanosine monophosphate production patterns related to fluid and electrolyte secretion [4]. Intestinal epithelial cells express high levels of guanylate cyclase C, which responds to the endogenous ligands uroguanylin and guanylin [4]. This signaling pathway regulates intestinal fluid secretion and plays important roles in maintaining electrolyte balance [4]. The tissue-specific expression of guanylate cyclase C in the intestine makes it an attractive therapeutic target for gastrointestinal disorders [4].

Table 1: Guanylate Cyclase Enzyme Types and Characteristics

| Enzyme Type | Location | Primary Activator | Tissue Distribution |

|---|---|---|---|

| Soluble Guanylate Cyclase (sGC) α1β1 | Cytosolic/Membrane-associated | Nitric Oxide (NO) | Vascular smooth muscle, platelets, brain |

| Soluble Guanylate Cyclase (sGC) α2β1 | Cytosolic | Nitric Oxide (NO) | Kidney, liver |

| Particulate Guanylate Cyclase A (pGC-A/NPRA) | Membrane-bound receptor | Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP) | Kidney, heart, lung, adrenal gland |

| Particulate Guanylate Cyclase B (pGC-B/NPRB) | Membrane-bound receptor | C-type Natriuretic Peptide (CNP) | Bone, ovary, brain, kidney |

| Particulate Guanylate Cyclase C (pGC-C) | Membrane-bound receptor | Uroguanylin, Guanylin | Intestine, kidney |

| Particulate Guanylate Cyclase E (pGC-E/RetGC1) | Membrane-bound receptor (retina) | Guanylyl Cyclase Activating Proteins (GCAPs) | Retina, pineal gland |

| Particulate Guanylate Cyclase F (pGC-F/RetGC2) | Membrane-bound receptor (retina) | Guanylyl Cyclase Activating Proteins (GCAPs) | Retina |

Table 2: Regulation Mechanisms of Cyclic Guanosine Monophosphate Synthesis

| Regulation Type | Target Enzyme | Effect on cGMP Synthesis | Physiological Significance |

|---|---|---|---|

| Phosphorylation-dependent activation | pGC-A, pGC-B, pGC-E | Required for activation | Prevents receptor desensitization |

| ATP-dependent enhancement | pGC-A, pGC-B | Enhances cyclase activity | Signal amplification |

| Calcium-dependent regulation | pGC-E, pGC-F via GCAPs | Low Ca2+ activates, high Ca2+ inhibits | Visual adaptation in retina |

| Nitric Oxide availability | sGC | Direct activation proportional to NO levels | Vasodilation and platelet inhibition |

| Natriuretic peptide concentration | pGC-A, pGC-B, pGC-C | Dose-dependent activation | Volume and pressure homeostasis |

| Chloride-dependent modulation | pGC-A (NPRA) | Low Cl- inhibits ANP binding | Sodium homeostasis regulation |

| Phosphodiesterase activity | All cyclases (indirect) | Controls cGMP degradation | Signal termination |

| Heme oxidation state | sGC | Fe2+ active, Fe3+ inactive | Oxidative stress response |

Table 3: Tissue-Specific Variations in Cyclic Guanosine Monophosphate Production

| Tissue/Cell Type | Dominant Cyclase | Key Activator | cGMP Level (Baseline) | Functional Role |

|---|---|---|---|---|

| Vascular Smooth Muscle | sGC α1β1 | Nitric Oxide | 10-100 nM | Vasorelaxation |

| Cardiac Myocytes | sGC α1β1, pGC-A | Nitric Oxide, ANP/BNP | 50-200 nM | Cardioprotection, contractility |

| Renal Collecting Duct | pGC-A, pGC-B | ANP/BNP, CNP | 20-150 nM | Sodium/water excretion |

| Retinal Photoreceptors | pGC-E, pGC-F | GCAPs (low calcium) | 1-10 μM | Phototransduction |

| Platelets | sGC α1β1 | Nitric Oxide | 5-50 nM | Aggregation inhibition |

| Endothelial Cells | sGC α1β1 | Nitric Oxide | 20-100 nM | Vascular tone regulation |

| Intestinal Epithelium | pGC-C | Uroguanylin/Guanylin | 50-300 nM | Fluid secretion |

| Bone/Cartilage | pGC-B | C-type Natriuretic Peptide | 30-200 nM | Growth regulation |

| Ovarian Follicles | pGC-B | C-type Natriuretic Peptide | 100-500 nM | Meiotic arrest maintenance |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pharmacology

Pictograms

Irritant

Other CAS

40732-48-7

Wikipedia

Dates

Explore Compound Types